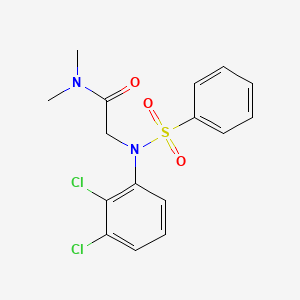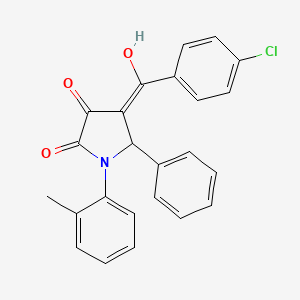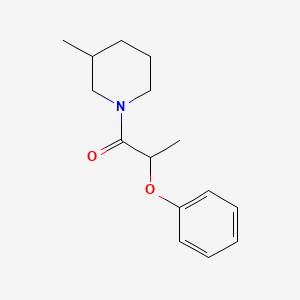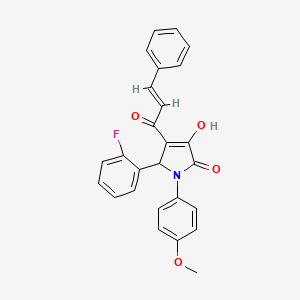![molecular formula C22H30N2O3S B3917278 4-[(diisobutylamino)sulfonyl]-N-(4-methylphenyl)benzamide](/img/structure/B3917278.png)
4-[(diisobutylamino)sulfonyl]-N-(4-methylphenyl)benzamide
Vue d'ensemble
Description
4-[(diisobutylamino)sulfonyl]-N-(4-methylphenyl)benzamide, also known as DIBS, is a sulfonamide compound that has been widely used in scientific research. It is a potent and selective inhibitor of protein kinase D (PKD), a family of serine/threonine kinases that play important roles in various cellular processes, including cell proliferation, differentiation, survival, and migration.
Mécanisme D'action
4-[(diisobutylamino)sulfonyl]-N-(4-methylphenyl)benzamide binds to the ATP-binding pocket of PKD and blocks the phosphorylation of its substrates. PKD is activated by various stimuli, such as growth factors, G protein-coupled receptors, and oxidative stress, which lead to the phosphorylation of its activation loop at Ser744/Ser748 and the autophosphorylation of its C-terminal tail at Ser916. This compound prevents the phosphorylation of both sites and thus inhibits the catalytic activity of PKD. In addition, this compound has been shown to induce the degradation of PKD1 and PKD2, possibly through a proteasome-dependent mechanism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and the experimental conditions. In cancer cells, this compound has been shown to inhibit cell proliferation, migration, invasion, and angiogenesis, and to induce apoptosis and autophagy. In cardiovascular cells, this compound has been shown to inhibit platelet aggregation, smooth muscle cell proliferation, and endothelial cell migration, and to protect against ischemia/reperfusion injury. In immune cells, this compound has been shown to inhibit cytokine production, T cell activation, and macrophage polarization, and to reduce inflammation in animal models of arthritis and colitis. In neuronal cells, this compound has been shown to protect against oxidative stress, excitotoxicity, and neuroinflammation, and to enhance synaptic plasticity and memory formation.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(diisobutylamino)sulfonyl]-N-(4-methylphenyl)benzamide has several advantages as a research tool, including its high potency and selectivity for PKD, its availability from commercial sources, and its compatibility with various experimental techniques, such as Western blotting, immunoprecipitation, kinase assays, and cell-based assays. However, this compound also has some limitations, such as its relatively low solubility in aqueous buffers, its potential off-target effects on other sulfonamide-sensitive proteins, and its potential toxicity at high concentrations or prolonged exposure.
Orientations Futures
There are several future directions for the research and development of 4-[(diisobutylamino)sulfonyl]-N-(4-methylphenyl)benzamide and related compounds. First, more studies are needed to elucidate the molecular mechanisms of PKD inhibition by this compound, including the structural basis of its binding to PKD and the downstream signaling pathways affected by PKD inhibition. Second, more studies are needed to explore the therapeutic potential of PKD inhibition by this compound in various diseases, such as cancer, cardiovascular diseases, inflammation, and neurodegeneration, using in vitro and in vivo models. Third, more efforts are needed to optimize the pharmacokinetic and pharmacodynamic properties of this compound and related compounds, such as their bioavailability, stability, and selectivity, for potential clinical use. Fourth, more studies are needed to identify novel PKD substrates and effectors, and to elucidate their roles in cellular physiology and pathophysiology. Fifth, more studies are needed to investigate the crosstalk between PKD and other signaling pathways, such as the MAPK, PI3K/Akt, and NF-κB pathways, and to develop combination therapies that target multiple pathways.
Applications De Recherche Scientifique
4-[(diisobutylamino)sulfonyl]-N-(4-methylphenyl)benzamide has been used as a tool compound to study the function of PKD in various biological systems. It has been shown to inhibit the activity of all three isoforms of PKD (PKD1, PKD2, and PKD3) with nanomolar potency and high selectivity, compared to other kinases. This compound has been used to investigate the role of PKD in cancer, cardiovascular diseases, inflammation, and neurodegeneration, among others. It has also been used to identify novel PKD substrates and downstream effectors, as well as to develop PKD-targeted therapies.
Propriétés
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-16(2)14-24(15-17(3)4)28(26,27)21-12-8-19(9-13-21)22(25)23-20-10-6-18(5)7-11-20/h6-13,16-17H,14-15H2,1-5H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUONKAQXNGGHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC(C)C)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl {3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B3917202.png)
![2-ethyl-6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3917208.png)

![5-(4-{2-[(4-chlorophenyl)thio]ethoxy}-3-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3917231.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B3917239.png)

![5-({2,5-dimethyl-1-[4-(4-morpholinyl)phenyl]-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B3917250.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]methanamine](/img/structure/B3917260.png)
![3-({4-[2-(4-bromophenoxy)ethoxy]benzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3917261.png)
![4-[3-benzoyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B3917265.png)


![N'-(2,6-dichlorobenzylidene)-2-[(4-methoxybenzyl)thio]acetohydrazide](/img/structure/B3917288.png)
![N'-[(3-bromobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3917290.png)
